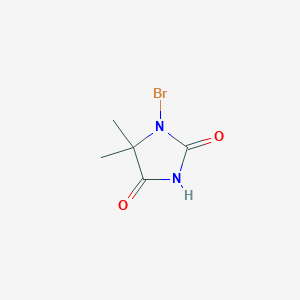

1-Bromo-5,5-dimethylhydantoin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAHVJVVZSZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433396 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-23-3 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Properties, Mechanisms, and Protocols

Editor's Note: This technical guide focuses on 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, CAS No. 77-48-5), a widely documented and utilized brominating agent. The originally requested topic, 1-Bromo-5,5-dimethylhydantoin (CAS No. 7072-23-3), lacks the extensive, verifiable experimental data in the public domain required to construct a guide that meets the necessary standards of scientific integrity and practical utility for our intended audience of researchers and drug development professionals. DBDMH, its close analog, offers a wealth of technical information and serves as an exemplary model for this class of reagents.

Section 1: Introduction to a Superior Brominating Agent

In the landscape of synthetic chemistry, the choice of a halogenating agent is pivotal, influencing reaction efficiency, selectivity, and overall process economy. While N-Bromosuccinimide (NBS) has long been a benchmark reagent, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a formidable alternative, offering significant advantages in stability, cost, and atom economy.[1]

DBDMH is a white to off-white crystalline solid derived from 5,5-dimethylhydantoin.[2] Its key structural feature is the presence of two bromine atoms attached to the nitrogen centers of the hydantoin ring. This configuration renders the bromine atoms electrophilic, making DBDMH a potent and versatile reagent for a wide array of organic transformations, including electrophilic aromatic and aliphatic brominations, as well as oxidations.[3][4] This guide provides an in-depth examination of its chemical properties, mechanistic behavior, and field-proven applications, designed to empower chemists to leverage its full potential.

Section 2: Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. DBDMH is a stable solid, which simplifies handling and storage compared to liquid bromine. Its characteristics are summarized below.

Table 1: Physicochemical Properties of DBDMH

| Property | Value | Source(s) |

| CAS Number | 77-48-5 | [5] |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [2] |

| Molecular Weight | 285.93 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 197-199 °C (decomposes) | [7] |

| Solubility | Sparingly soluble in water. Soluble in ethanol and chloroform.[8] | [8] |

| Active Bromine Content | ~55.7% | [9] |

Table 2: Spectroscopic Data for DBDMH

| Spectrum Type | Key Features | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 284, 286, 288 (characteristic isotopic pattern for Br₂). Major fragments at m/z 70, 84, 120, 122. | |

| Infrared (IR) | Strong C=O stretching bands around 1720-1780 cm⁻¹. C-N stretching bands. | Inferred from structure |

| ¹H NMR | A single peak corresponding to the two equivalent methyl groups (C(CH₃)₂). The chemical shift is influenced by the solvent. | Inferred from structure |

| ¹³C NMR | Resonances for the quaternary carbon (C(CH₃)₂), the methyl carbons (-CH₃), and the two carbonyl carbons (C=O). | Inferred from structure |

Section 3: Synthesis & Quality Control

The laboratory-scale synthesis of DBDMH is a straightforward procedure involving the direct bromination of 5,5-dimethylhydantoin under basic conditions. The quality of the final product is paramount for reproducible results, necessitating a reliable method for quantifying its active bromine content.

Protocol 3.1: Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from established industrial procedures.[9]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5,5-dimethylhydantoin (0.50 mol) in an aqueous solution of sodium hydroxide (1.05 mol). Cool the solution to 0-5 °C in an ice-salt bath.

-

Bromination: Slowly add liquid bromine (1.00 mol) to the stirred, cooled solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The causality here is critical: exothermic bromination at higher temperatures can lead to the formation of undesired byproducts and decomposition.

-

Precipitation & Isolation: As bromine is added, a pale yellow solid (DBDMH) will precipitate from the solution. After the addition is complete, continue stirring the slurry at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is colorless and neutral to pH paper. This step is crucial to remove residual salts (NaBr) and base.

-

Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight. The final product should be a fine, crystalline powder.

Protocol 3.2: Quality Control via Iodometric Titration

The efficacy of DBDMH as a brominating agent is directly proportional to its active bromine content. This self-validating titration protocol confirms the purity of the synthesized reagent.

-

Sample Preparation: Accurately weigh approximately 150-200 mg of the synthesized DBDMH into an Erlenmeyer flask.

-

Reaction: Add 50 mL of glacial acetic acid and 2 g of potassium iodide (KI). Swirl the flask to dissolve the solids. The DBDMH will oxidize the iodide (I⁻) to iodine (I₂), resulting in a dark brown solution.

-

Reaction: C₅H₆Br₂N₂O₂ + 2KI → C₅H₆N₂O₂ (DMH) + 2KBr + I₂

-

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.

-

Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

-

-

Endpoint Determination: Add 1-2 mL of a starch indicator solution. The solution will turn deep blue/black. Continue the titration dropwise until the blue color disappears completely. This is the endpoint.

-

Calculation: The active bromine content is calculated using the formula:

-

% Active Br = (V × N × 79.904 × 100) / (W × 1000)

-

Where: V = volume of Na₂S₂O₃ (mL), N = normality of Na₂S₂O₃, W = weight of DBDMH sample (g), and 79.904 is the atomic weight of bromine.

-

Diagram 3.1: Synthesis and QC Workflow for DBDMH

Caption: Workflow for DBDMH synthesis and quality control.

Section 4: Core Reactivity & Mechanistic Insights

DBDMH's utility stems from its ability to act as a source of electrophilic bromine (Br⁺) or bromine radicals (Br•), depending on the reaction conditions. It holds distinct advantages over NBS. Because DBDMH contains two bromine atoms, only half the molar equivalent is needed compared to NBS for the same degree of bromination, leading to less succinimide byproduct and a more favorable mass economy.[1]

Electrophilic Bromination

In polar solvents or in the presence of Lewis or Brønsted acids, the N-Br bond is polarized, making the bromine atom highly electrophilic. It is an excellent reagent for the bromination of activated aromatic rings, such as phenols and anilines, often showing high regioselectivity for the ortho position.

Diagram 4.1: Mechanism of Electrophilic Aromatic Bromination

Caption: Generalized mechanism for electrophilic aromatic bromination.

Radical Bromination

In nonpolar solvents like carbon tetrachloride and in the presence of a radical initiator (e.g., AIBN) or UV light, DBDMH serves as an excellent source of bromine radicals. This makes it highly effective for the bromination of allylic and benzylic positions, a reaction of immense importance in drug development for creating reactive handles for further functionalization.[6]

Section 5: Applications & Experimental Protocols

The versatility of DBDMH is best illustrated through its application in specific synthetic transformations. Below is a protocol for the selective bromination of an activated aromatic compound.

Protocol 5.1: Ortho-Monobromination of Phenol

This protocol demonstrates the high selectivity of DBDMH for the ortho-position of phenols under mild conditions, a transformation that can be challenging with elemental bromine.

-

Setup: To a solution of phenol (10 mmol) in 100 mL of chloroform (CHCl₃) in a round-bottom flask, add DBDMH (5.2 mmol, ~0.52 eq.) in one portion at room temperature with magnetic stirring.

-

Experimental Rationale: The use of a slight excess of the brominating agent ensures complete conversion of the limiting phenol reagent. Chloroform is an effective solvent that does not compete in the reaction. The reaction proceeds smoothly at room temperature, avoiding the need for heating which could lead to side products.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 2 hours, depending on the substrate.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted DBDMH. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure o-bromophenol.

Section 6: Safety, Handling, & Storage

As a powerful oxidizing and corrosive agent, DBDMH requires careful handling. Adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle the solid powder in a well-ventilated fume hood to avoid inhalation.[5]

-

Incompatibilities: DBDMH is a strong oxidizer. It must be kept away from combustible materials, organic solvents, strong reducing agents, acids, and bases to prevent fire or explosive reactions.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Keep it segregated from incompatible materials.

-

Spill & First Aid: In case of a spill, clear the area and sweep up the solid material using non-sparking tools. Avoid creating dust. For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, do NOT induce vomiting and seek immediate medical attention.[5]

Section 7: Conclusion

1,3-Dibromo-5,5-dimethylhydantoin is more than just an alternative to traditional brominating agents; it is a superior reagent in many respects. Its solid nature, high stability, excellent atom economy, and versatile reactivity in both electrophilic and radical pathways make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its fundamental chemical properties and employing the validated protocols described herein, chemists can achieve efficient, selective, and cost-effective brominations, accelerating the discovery and development of novel chemical entities.

References

- 1. This compound (7072-23-3) for sale [vulcanchem.com]

- 2. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 3. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Buy Online CAS Number 7072-23-3 - TRC - 1-Bromo-5,5-dimethyl-2,4- Imidazolidinedione | LGC Standards [lgcstandards.com]

- 7. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Unveiling a Versatile N-Bromo Reagent

An In-Depth Technical Guide to 1-Bromo-5,5-dimethylhydantoin (CAS: 7072-23-3)

This compound (BDMH) is a heterocyclic organic compound belonging to the N-halamine family. Structurally, it is a derivative of hydantoin, a core motif found in various biologically active molecules.[1] While its more halogenated relatives, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), are widely recognized as disinfectants and industrial biocides, the mono-brominated BDMH holds significant value as a specialized reagent in synthetic organic chemistry.[2][3]

The key to its utility lies in the polarized Nitrogen-Bromine (N-Br) bond. The adjacent electron-withdrawing carbonyl groups render the bromine atom electrophilic, making BDMH an effective source of "Br+" (a bromonium ion equivalent).[4] This property allows it to function as a potent yet manageable brominating agent for a variety of organic transformations. This guide provides a comprehensive overview of BDMH, from its fundamental properties and synthesis to its reaction mechanisms and practical applications, offering researchers and drug development professionals a technical resource for leveraging this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7072-23-3 | [4][5] |

| Molecular Formula | C₅H₇BrN₂O₂ | [4][5][6] |

| Molecular Weight | 207.03 g/mol | [4][5] |

| IUPAC Name | 1-bromo-5,5-dimethylimidazolidine-2,4-dione | [4][5] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Topological Polar Surface Area | 49.4 Ų | [5][6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Predicted pKa | 6.16 ± 0.10 | [6] |

While specific spectroscopic data for the mono-bromo variant is not extensively published, analysis of related structures provides insight. The ¹H NMR spectrum would be expected to show a singlet for the two methyl groups at C5 and a broad singlet for the N-H proton.[8] Infrared (IR) spectroscopy would reveal characteristic C=O stretching frequencies for the dione system.[9]

Synthesis and Manufacturing Principles

The synthesis of N-halo hydantoins generally involves the direct halogenation of the hydantoin precursor. While specific industrial-scale syntheses for this compound are proprietary, the fundamental approach can be extrapolated from established methods for related compounds like DBDMH.

A common strategy involves the reaction of 5,5-dimethylhydantoin with a brominating agent in an aqueous medium. The pH of the reaction is a critical parameter, typically controlled by the addition of a base like sodium hydroxide (NaOH) to neutralize the HBr byproduct and facilitate the reaction.[10]

A generalized protocol can be described as follows:

-

Precursor Preparation: 5,5-dimethylhydantoin is dissolved or slurried in an aqueous solution of an inorganic base (e.g., NaOH).

-

Bromination: A brominating agent, such as elemental bromine (Br₂), is added portion-wise to the cooled reaction mixture. For the synthesis of the mono-bromo derivative, a stoichiometric equivalent of the brominating agent would be used.

-

pH Control: The pH is carefully maintained within a specific range (e.g., 5.5 to 8.5) throughout the addition to ensure the desired product is formed and to prevent side reactions.[10]

-

Isolation: The product, being sparingly soluble in water, precipitates out of the reaction mixture.

-

Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.[11]

The causality behind this methodology is rooted in the acid-base chemistry of the hydantoin nucleus. The N-H proton is weakly acidic and can be deprotonated by a base, forming a nucleophilic hydantoin anion. This anion then attacks the electrophilic bromine source, forming the N-Br bond and regenerating the base's conjugate acid. Continuous pH control is essential to drive the reaction to completion and optimize yield.

Caption: Generalized workflow for the synthesis of BDMH.

Chemical Reactivity and Mechanism of Action

The synthetic utility of BDMH stems from its ability to act as an electrophilic brominating agent. The N-Br bond is highly polarized due to the two adjacent carbonyl groups, which are strongly electron-withdrawing. This polarization makes the bromine atom susceptible to nucleophilic attack.[12]

Mechanism: The Delivery of "Br+"

In the presence of a suitable nucleophile, such as an alkene or an electron-rich aromatic ring, BDMH delivers a bromonium ion equivalent. The reaction proceeds via a bromonium ion intermediate (in the case of alkenes) or a sigma complex (in the case of arenes), which is then quenched to yield the final brominated product. The 5,5-dimethylhydantoin anion generated is a stable leaving group, which can be protonated by any available proton source in the medium.

This reactivity profile makes BDMH a valuable alternative to other N-bromo reagents like N-bromosuccinimide (NBS) and its dibromo analog, DBDMH.[13][14] The choice between these reagents often depends on the specific substrate, desired selectivity, and reaction conditions. For instance, DBDMH provides two equivalents of electrophilic bromine, which can be advantageous for cost-effectiveness in large-scale reactions but may lead to over-bromination with highly activated substrates.[14] BDMH offers a single equivalent, allowing for more controlled mono-bromination.

Caption: Electrophilic bromination mechanism using BDMH.

Key Applications in Organic Synthesis

BDMH and its analogs are versatile reagents employed in a range of organic transformations. Their applications extend beyond simple bromination and highlight their utility as oxidants and reaction mediators.

Bromination of Alkenes and Arenes

The primary application of BDMH is the electrophilic bromination of unsaturated systems.

-

Alkenes: React with BDMH to form vicinal dibromides or bromohydrins (if the reaction is conducted in aqueous media). This transformation is fundamental in the synthesis of complex molecules where further functionalization of the double bond is required.[13]

-

Electron-Rich Arenes: Phenols, anilines, and other activated aromatic compounds can be selectively brominated. The reactivity can be modulated by the choice of solvent and the potential use of a catalyst.[14]

Synthesis of α-Bromo Ketones

α-Bromo ketones are crucial synthetic intermediates. A modern, one-pot protocol has been developed using DBDMH to convert alkenes into α-bromo ketones directly in water, functioning as both a bromine source and an oxidant.[15][16] A similar pathway is accessible using BDMH, where the initial bromohydrin formed from the alkene is oxidized in situ.

General Protocol for Alkene to α-Bromo Ketone Conversion:

-

An alkene is suspended in water.

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added.[15]

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The product is extracted with an organic solvent, washed, dried, and purified.[15] This method is notable for its environmental friendliness (using water as a solvent) and efficiency.

Oxidation Reactions

The positive halogen in N-halamines enables them to act as mild oxidizing agents. For example, DBDMH has been used for the efficient oxidation of thiols to disulfides under mild, and even solvent-free, conditions.[13] This application is highly relevant in peptide and protein chemistry.

Catalyst for Other Transformations

Beyond being a direct reactant, N-halo hydantoins can catalyze other reactions. DBDMH has been shown to be an effective catalyst for:

-

Esterification: Promoting the direct esterification of carboxylic acids and alcohols under neat (solvent-free) conditions.[17]

-

Aldol Condensation: Catalyzing the self-aldol condensation of aldehydes.[17]

-

Biginelli Reaction: Synthesizing dihydropyrimidinones in a one-pot, three-component reaction under solvent-free conditions.[18]

These catalytic applications underscore the reagent's ability to activate functional groups, expanding its utility far beyond simple halogenation.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is critical to ensure laboratory safety. It is classified as an oxidizing solid and can be corrosive.[19]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]

-

Incompatible Materials: Keep away from combustible materials, reducing agents, strong bases, and moisture. Contact with organic matter or other incompatible materials may cause a fire or violent reaction.[19][21][22]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid creating dust.[19][20]

Storage Recommendations:

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[19]

-

Keep away from heat, sunlight, and all sources of ignition.[19]

-

Store locked up and segregated from incompatible materials.[20]

Spill & First Aid Procedures:

-

Spills: In case of a spill, contain the material using dry sand or earth. Do not use combustible materials like sawdust.[19] Sweep up the material, place it in a labeled container, and dispose of it as hazardous waste.

-

Skin/Eye Contact: Causes skin burns and serious eye damage. Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[20][23]

-

Ingestion: Harmful if swallowed. Rinse mouth with water and do NOT induce vomiting. Seek immediate medical attention.[20][21]

Conclusion

This compound is a highly functional reagent with significant applications in modern organic synthesis. Its role as a stable, solid source of electrophilic bromine makes it an attractive alternative to liquid bromine and other N-bromo compounds. While its primary function is in bromination reactions, its utility as an oxidant and a catalyst for a variety of transformations demonstrates its versatility. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling requirements allows for the safe and effective incorporation of this powerful synthetic tool into their experimental designs.

References

- 1. jchemrev.com [jchemrev.com]

- 2. DBDMH - Wikipedia [en.wikipedia.org]

- 3. BCDMH - Wikipedia [en.wikipedia.org]

- 4. This compound (7072-23-3) for sale [vulcanchem.com]

- 5. This compound | C5H7BrN2O2 | CID 9964414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. irochemical.com [irochemical.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]

- 10. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 14. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 15. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. cdn.chemservice.com [cdn.chemservice.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]

1-Bromo-5,5-dimethylhydantoin mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-5,5-dimethylhydantoin (DBDMH)

For Researchers, Scientists, and Drug Development Professionals

This compound (DBDMH) is a versatile N-halamine compound widely recognized for its potent antimicrobial properties and its utility as a brominating and oxidizing agent in organic synthesis. This technical guide provides a comprehensive exploration of the core mechanisms underpinning the multifaceted reactivity of DBDMH. We will delve into the fundamental chemical processes that govern its efficacy as a disinfectant, detailing the generation of the primary biocidal agent, hypobromous acid (HOBr), and its subsequent interactions with microbial cells. Furthermore, this guide will elucidate the mechanistic pathways through which DBDMH participates in various organic transformations, including electrophilic bromination and oxidation reactions. By synthesizing established scientific principles with practical insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of DBDMH's mechanism of action, thereby facilitating its informed application in both research and industrial settings.

PART 1: The Core Directive: Unveiling the Dual Personality of DBDMH

This compound is a stable, crystalline solid that serves as a convenient and effective source of active bromine.[1] Its mechanism of action is fundamentally rooted in its chemical structure, specifically the polarized nitrogen-bromine (N-Br) covalent bond. This inherent electronic characteristic dictates its reactivity and allows it to function through two primary mechanistic pathways:

-

Aqueous Hydrolysis for Disinfection: In aqueous environments, DBDMH undergoes hydrolysis to release hypobromous acid (HOBr), a powerful antimicrobial agent.[1][2] This is the principal mechanism behind its widespread use as a disinfectant in water treatment and sanitation.[3][4]

-

Direct & Catalytic Action in Organic Synthesis: In organic solvents, DBDMH can act as a source of electrophilic bromine ("Br+") or bromine radicals, enabling a wide range of bromination and oxidation reactions.[5][6] It serves as a stable and safer alternative to liquid bromine or N-bromosuccinimide (NBS) for many synthetic transformations.[1][7]

This guide will dissect these two core functions, providing a detailed examination of the underlying chemical principles and their practical implications.

PART 2: Scientific Integrity & Logic: A Mechanistic Deep Dive

The Disinfection Mechanism: A Tale of Hydrolysis and Oxidation

The primary application of DBDMH as a biocide hinges on its ability to generate hypobromous acid in water.[8] This process is initiated by the hydrolysis of the N-Br bond.

Upon dissolution in water, DBDMH undergoes a stepwise hydrolysis to release hypobromous acid and the parent 5,5-dimethylhydantoin (DMH) molecule.[1]

The reaction can be summarized as follows:

C₅H₆Br₂N₂O₂ (DBDMH) + 2H₂O ⇌ 2HOBr + C₅H₈N₂O₂ (DMH)

This equilibrium is crucial for the sustained release of the active disinfectant. The gradual hydrolysis ensures a continuous supply of HOBr, providing long-lasting antimicrobial activity.

Experimental Protocol: Quantification of DBDMH Hydrolysis

A common method to monitor the hydrolysis and stability of DBDMH in water involves chemiluminescence.

Objective: To determine the rate of hydrolysis of DBDMH by measuring the decay of its chemiluminescent reaction with luminol.

Methodology:

-

Prepare a stock solution of DBDMH in a suitable organic solvent (e.g., acetonitrile) to ensure accurate initial concentration.

-

Prepare a buffered aqueous solution at a specific pH (e.g., pH 7).

-

Initiate the hydrolysis by adding a known amount of the DBDMH stock solution to the buffered aqueous solution at a constant temperature.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately mix the aliquot with an alkaline solution of luminol.

-

Measure the intensity of the chemiluminescence produced using a luminometer.

-

The decay in chemiluminescence intensity over time corresponds to the hydrolysis of DBDMH.[9]

Self-Validation: The use of a buffered solution ensures that the pH, a critical factor in hydrolysis rate, remains constant.[9] A control reaction without DBDMH should be run to account for any background luminescence.

Hypobromous acid is a potent oxidizing agent and is the primary species responsible for the biocidal activity of DBDMH.[10] Its mechanism of action against microorganisms involves several key steps:

-

Cell Wall and Membrane Disruption: HOBr readily penetrates the cell walls of bacteria, fungi, and viruses.

-

Oxidation of Cellular Components: Once inside the cell, HOBr oxidizes essential cellular components, including enzymes and proteins. This is achieved through the transfer of its bromine atom, which acts as a source of "Br+".[3]

-

Inhibition of Metabolic Pathways: The oxidation of key enzymes disrupts critical metabolic pathways, such as glycolysis and cellular respiration, leading to metabolic arrest.

-

DNA Damage: HOBr can also cause damage to nucleic acids, although this is generally considered a secondary mechanism of inactivation.

The overall disinfection process can be represented as:

HOBr + live pathogens → Br⁻ + dead pathogens[3]

Diagram: Disinfection Mechanism of DBDMH

Caption: Hydrolysis of DBDMH to generate hypobromous acid and subsequent microbial inactivation.

The Organic Synthesis Mechanism: A Versatile Reagent

In the realm of organic chemistry, DBDMH is a valuable reagent for a variety of transformations, primarily as a source of electrophilic bromine and as an oxidizing agent.[1][11]

DBDMH is an effective reagent for the bromination of a wide range of organic substrates, including electron-rich arenes, alkenes, and alkynes.[1][7] The reaction mechanism can proceed through either an electrophilic addition or substitution pathway, depending on the substrate.

For the bromination of an alkene, the mechanism involves the electrophilic attack of the "Br+" from DBDMH on the electron-rich double bond, forming a bromonium ion intermediate. This is followed by nucleophilic attack by the bromide ion (or another nucleophile) to yield the dibrominated product.[7]

Diagram: Electrophilic Bromination of an Alkene

Caption: Electrophilic addition of bromine from DBDMH to an alkene.

DBDMH is also a potent oxidizing agent, capable of oxidizing a variety of functional groups. Common applications include the oxidation of alcohols to aldehydes and ketones, and thiols to disulfides.[12][13]

The oxidation of a primary alcohol to an aldehyde, for instance, is believed to proceed through the formation of an intermediate alkyl hypobromite, which then undergoes elimination to yield the carbonyl compound.

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

Objective: To synthesize a ketone from a secondary alcohol using DBDMH as the oxidant.

Methodology:

-

Dissolve the secondary alcohol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Add DBDMH (typically 0.5 to 1.0 equivalents) to the solution. The reaction is often carried out at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any remaining active bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude product by column chromatography or distillation to obtain the pure ketone.[13]

Self-Validation: The disappearance of the starting alcohol and the appearance of the product spot on the TLC plate indicate a successful reaction. The identity and purity of the final product can be confirmed by spectroscopic methods such as NMR and IR.

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The efficacy of DBDMH as a disinfectant has been demonstrated in numerous studies. The following table summarizes representative data on the reduction of common foodborne pathogens on meat surfaces.

| Microorganism | Initial Population (log CFU/cm²) | DBDMH Treatment (log reduction) | Reference |

| E. coli O157:H7 | ~6 | 1.6 - 2.1 | [14][15] |

| Salmonella | ~6 | 0.7 - 2.3 | [14][15] |

| Aerobic Plate Count | ~8.6 | 2.8 - 3.6 | [14][15] |

| Enterobacteriaceae | ~8.6 | 2.8 - 3.6 | [14][15] |

Note: The effectiveness of DBDMH can be influenced by factors such as concentration, contact time, temperature, and the presence of organic matter.

Conclusion

This compound is a remarkably versatile compound with a well-defined yet multifaceted mechanism of action. Its efficacy as a disinfectant is attributed to the controlled release of hypobromous acid in aqueous solutions, which acts as a potent oxidizing agent to inactivate a broad spectrum of microorganisms. In the realm of organic synthesis, DBDMH serves as a safe and efficient reagent for a variety of bromination and oxidation reactions, proceeding through electrophilic and radical pathways. A thorough understanding of these core mechanisms is paramount for optimizing its application in diverse scientific and industrial endeavors, from ensuring water safety to advancing the synthesis of novel chemical entities.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]

- 3. DBDMH - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound (7072-23-3) for sale [vulcanchem.com]

- 6. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 7. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypobromous acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. ars.usda.gov [ars.usda.gov]

- 15. Effectiveness of 1,3-dibromo-5,5 dimethylhydantoin on reduction of Escherichia coli O157:H7- and Salmonella-inoculated fresh meat - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-bromo-5,5-dimethylhydantoin

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5,5-dimethylhydantoin

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile N-halamine compound. Primarily utilized as a stable and efficient brominating agent and a biocidal disinfectant, its synthesis is of significant interest to researchers in organic chemistry and drug development. This document elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical aspects of process control, safety, and product characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction and Significance

This compound is a derivative of the heterocyclic compound dimethylhydantoin. It serves as a valuable reagent in organic synthesis, offering a solid, manageable source of electrophilic bromine, making it a safer and often more selective alternative to liquid bromine.[1] Its primary mechanism of action involves the release of hypobromous acid (HOBr) in the presence of water, which is a potent disinfecting agent and a source of "Br+" for electrophilic reactions.[2] In synthetic chemistry, it is employed for the bromination of a wide range of substrates, including electron-rich aromatic compounds, alkenes, and ketones.[3][4]

The controlled and reliable synthesis of this reagent is paramount for its effective application. This guide focuses on the most prevalent and scalable synthetic route: the direct N-bromination of 5,5-dimethylhydantoin.

The Chemical Rationale: Mechanism of Synthesis

The synthesis of this compound is achieved through the electrophilic bromination of the nitrogen atom of the 5,5-dimethylhydantoin precursor. The reaction is critically dependent on the nucleophilicity of the nitrogen atom, which is enhanced by deprotonation under basic conditions.

Causality of Experimental Choices:

-

Base-Mediated Deprotonation: The N-H bond in the hydantoin ring is acidic. The addition of a base, such as sodium hydroxide (NaOH), is essential to deprotonate the nitrogen atom, forming a highly nucleophilic hydantoin anion. This anion is the active species that attacks the electrophilic bromine source.

-

Electrophilic Bromine Source: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation. The Br-Br bond is polarized, allowing one bromine atom to act as an electrophile.

-

pH Control: Maintaining the pH within a specific range (typically 5.5 to 8.5) is crucial.[5] If the pH is too low, the hydantoin nitrogen is not sufficiently deprotonated, leading to a slow or incomplete reaction. Conversely, if the pH is too high, it can promote the hydrolysis of the product and undesirable side reactions.

-

Temperature Management: The bromination reaction is exothermic. Conducting the synthesis at low temperatures (e.g., 0-10 °C) is necessary to control the reaction rate, prevent the formation of byproducts, and minimize the loss of volatile bromine.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the synthesis.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to the specified conditions is critical for success.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 5,5-Dimethylhydantoin | >98% Purity | Starting Material |

| Sodium Hydroxide (NaOH) | Pellets, >97% Purity | Base for deprotonation |

| Bromine (Br₂) | >99.5% Purity | Brominating Agent |

| Deionized Water | High Purity | Reaction Solvent |

| Three-Neck Round Bottom Flask | Appropriate Volume | Reaction Vessel |

| Mechanical Stirrer | Ensure Homogeneous Mixture | |

| Dropping Funnel | Controlled addition of Bromine | |

| Thermometer | Monitor Reaction Temperature | |

| Ice Bath | Temperature Control | |

| Buchner Funnel & Filter Flask | Product Isolation (Filtration) | |

| pH Meter or pH Strips | Monitor and Control Reaction pH |

Step-by-Step Methodology

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Bromine is highly corrosive, toxic, and volatile. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[6]

-

Preparation of Hydantoin Solution: In a three-neck round bottom flask equipped with a mechanical stirrer and thermometer, dissolve 5,5-dimethylhydantoin (1.0 mol) in a solution of sodium hydroxide (1.0 mol) in deionized water. Stir until all solids have dissolved.

-

Temperature Control: Cool the flask in an ice bath until the internal temperature of the solution is between 0-5 °C.

-

Bromine Addition: Place bromine (1.0 mol) in a dropping funnel. Add the bromine to the stirred hydantoin solution dropwise at a rate that maintains the internal temperature below 10 °C. The solution will turn from colorless to a yellow/orange as the product precipitates.

-

pH Monitoring and Adjustment: During the bromine addition, monitor the pH of the reaction mixture. Maintain the pH between 5.5 and 8.5 by adding a 20% aqueous NaOH solution as needed.[5]

-

Reaction Completion: After the bromine addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-10 °C to ensure the reaction goes to completion.

-

Product Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove sodium bromide and any unreacted starting materials.

-

Drying: Dry the white to off-white crystalline product under vacuum at a temperature not exceeding 50 °C.

Expected Outcome

Following this protocol typically results in yields ranging from 85-95%.[1] The final product should be a white or faintly yellow crystalline solid.

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound is a critical step.

Physical and Spectroscopic Analysis

| Analysis Method | Expected Result |

| Melting Point | 197–199 °C (with decomposition).[7] |

| ¹H NMR (CDCl₃) | A singlet corresponding to the two methyl groups (6H) is expected. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the quaternary carbon, the methyl carbons, and the two carbonyl carbons are expected. |

Active Bromine Content (Trustworthiness)

The most important quality control measure is the determination of the active bromine content, which validates the efficacy of the material as a brominating agent. This is typically performed by iodometric titration.[7]

Titration Protocol:

-

Accurately weigh a sample of the product.

-

Dissolve the sample in a suitable solvent (e.g., acetic acid).

-

Add an excess of potassium iodide (KI) solution. The active bromine will oxidize the iodide (I⁻) to iodine (I₂), resulting in a characteristic brown color.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.

-

Add a starch indicator solution (which will turn dark blue in the presence of iodine).

-

Continue the titration until the blue color disappears.

-

The active bromine content can be calculated from the volume of titrant used. The theoretical active bromine content is a key benchmark for purity.

Safety, Handling, and Storage

Authoritative Grounding: The handling of N-halo compounds requires strict adherence to safety protocols due to their oxidizing and corrosive nature.

Hazard Identification

-

This compound: An oxidizer that may intensify fire. It is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed.[6][8]

-

Bromine: Extremely corrosive and toxic. Causes severe burns upon contact with skin, eyes, and the respiratory tract. Inhalation can be fatal.

-

Sodium Hydroxide: Corrosive. Causes severe burns to skin and eyes.

Handling and PPE

-

Engineering Controls: Always handle this compound and its reagents in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), a full-face shield, safety goggles, and a chemical-resistant apron or lab coat.[9]

-

Contingency: An emergency eyewash station and safety shower must be immediately accessible.

Storage

-

Store in a cool, dry, well-ventilated area away from combustible materials, organic matter, and reducing agents.[9]

-

Keep the container tightly sealed and protected from light and moisture to prevent decomposition.[7]

Conclusion

The synthesis of this compound via the direct bromination of its parent hydantoin is a robust and scalable method. The key to achieving high yield and purity lies in the meticulous control of reaction parameters, particularly temperature and pH. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented in this guide, researchers and drug development professionals can reliably produce this important chemical reagent for a wide array of applications.

References

- 1. This compound (7072-23-3) for sale [vulcanchem.com]

- 2. DBDMH - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 4. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1-Bromo-5,5-dimethylhydantoin solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-5,5-dimethylhydantoin

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key reagent in organic synthesis and biocide formulations. Aimed at researchers, chemists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, presents available qualitative and quantitative data in various organic solvents, and offers a robust, field-tested protocol for experimental solubility determination. Emphasis is placed on the theoretical underpinnings of solubility behavior and critical safety considerations related to solvent compatibility.

Introduction: The Significance of Solubility for a Versatile Reagent

This compound (DBDMH) is a heterocyclic organic compound containing a reactive N-Br bond. This feature makes it a valuable source of electrophilic bromine, positioning it as a crucial reagent for a variety of chemical transformations. Its applications range from serving as a stable brominating agent in complex organic syntheses to acting as a potent biocide in water treatment and disinfectant formulations.

For any of these applications, understanding the compound's solubility is a paramount concern. In chemical synthesis, solubility dictates the choice of reaction medium, influences reaction kinetics, and impacts product purification. In formulation science, it governs the delivery of the active agent and the stability of the final product. This guide provides the foundational knowledge required to effectively handle and deploy this compound in a laboratory or industrial setting.

A Note on Nomenclature: The term "DBDMH" is frequently used in literature to refer to the related compound 1,3-Dibromo-5,5-dimethylhydantoin . This guide focuses specifically on the mono-brominated species (CAS 7072-23-3). However, due to a greater abundance of published data for the di-bromo analogue (CAS 77-48-5), its solubility data is included for comparative purposes, as the structural similarity suggests analogous solubility trends. All data will be clearly attributed to the specific compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces. Key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 7072-23-3 | [1] |

| Molecular Formula | C₅H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 207.03 g/mol | [2][3] |

| Appearance | White crystalline solid | [3] |

| LogP (octanol/water) | 0.75 | [3] |

| Hydrogen Bond Donors | 1 (from the N-H group) | [3] |

| Hydrogen Bond Acceptors | 2 (from the C=O groups) | [3] |

The LogP value of 0.75 indicates that the molecule has a relatively balanced hydrophilic-lipophilic character, suggesting it will not be soluble in highly nonpolar solvents nor extremely soluble in water, but will favor moderately polar organic solvents. The presence of both a hydrogen bond donor (N-H) and two acceptors (C=O) allows for specific interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone).

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility. Solvents that can form similar intermolecular forces to the solute will be more effective at dissolving it.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data. It is critical to note that most quantitative data is for the di-bromo analogue, which provides a useful, albeit indirect, reference.

| Solvent | Solvent Type | This compound Solubility | 1,3-Dibromo-5,5-dimethylhydantoin Solubility | Source |

| Acetone | Polar Aprotic | Soluble | Soluble | [3][4][5] |

| Ethanol | Polar Protic | Not specified | Soluble | [4][5][6] |

| Chloroform | Chlorinated | Not specified | Soluble | [4][5] |

| Benzene | Aromatic | Not specified | Soluble | [5][6] |

| Diethyl Ether | Ether | Not specified | Soluble | [5][6] |

| Toluene | Aromatic | Not specified | Soluble (especially when hot) | |

| Carbon Tetrachloride | Chlorinated | Not specified | 0.09 g/100mL (0.003 M) @ 25°C0.69 g/100mL (0.024 M) @ 76.5°C | [4][5] |

| Water | Polar Protic | Limited solubility | Slightly soluble (~0.1-0.2 g/100mL @ 20°C) | [3][4][5][7] |

Interpretation of Solubility Behavior

-

High Solubility in Polar Aprotic Solvents (e.g., Acetone): Acetone's large dipole moment allows it to solvate the polar hydantoin ring effectively. The carbonyl groups of acetone can interact favorably with the partial positive charges on the DBDMH molecule, while the lack of hydrogen bond donation from the solvent prevents competition with the solute's own N-H group.

-

Good Solubility in Protic Solvents (e.g., Ethanol): Ethanol can act as both a hydrogen bond donor and acceptor, allowing it to form strong hydrogen bonds with the carbonyl (acceptor) and N-H (donor) sites on the DBDMH molecule, leading to effective solvation.

-

Moderate Solubility in Less Polar Solvents (e.g., Chloroform, Benzene, Toluene): While less polar, these solvents can still engage in dipole-dipole and van der Waals interactions. The solubility of the di-bromo analogue in hot toluene suggests that the dissolution process is endothermic, requiring energy (heat) to overcome the crystal lattice energy of the solid.

-

Low Solubility in Nonpolar and Aqueous Media: The molecule's polarity and hydrogen bonding capability are too mismatched for effective dissolution in nonpolar alkanes. Conversely, while it has polar groups, the overall organic structure limits its solubility in water.[3]

Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthy and reproducible results, a well-controlled experimental procedure is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[8]

Causality: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. Agitation ensures the maximum surface area is exposed for dissolution, and a sufficient equilibration time allows the system to reach a steady state.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess is critical to ensure that the final solution is truly saturated.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Place the sealed vial in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Temperature control is the most critical variable for accurate solubility measurement.[8]

-

Agitation: Agitate the slurry for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments should be run to determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vial to sit undisturbed in the temperature bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter). The filtration step is a self-validating measure to ensure no solid particulates are transferred. The syringe and filter should be pre-equilibrated to the working temperature to prevent precipitation upon sampling.

-

Analysis (Gravimetric):

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry weighing dish. Record the exact volume or mass of the solution transferred.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed without decomposing the compound.

-

-

Calculation: The solubility (S) is calculated as: S (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Critical Safety and Handling Considerations

Authoritative Insight: While solubility data is essential, understanding the reactivity of the solute-solvent system is a matter of safety and experimental integrity. N-halo compounds like DBDMH are potent oxidizing agents.

-

Solvent Incompatibility: Studies on the related N-Bromosuccinimide (NBS) have shown that it can undergo hazardous, autocatalytic decomposition when mixed with certain common laboratory solvents, particularly amides (like DMF), tetrahydrofuran (THF), and toluene.[9][10] Similar reactivity has been noted for 1,3-Dibromo-5,5-dimethylhydantoin.[9] It is imperative to exercise extreme caution when using these solvents with DBDMH, especially at elevated temperatures. A preliminary small-scale safety test is strongly advised.

-

General Handling: DBDMH is an oxidizer and can cause severe skin and eye irritation.[11] Always handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Keep away from combustible materials, moisture, and sources of heat.[6][11]

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar, hydrogen-bonding structure. It is readily soluble in polar organic solvents like acetone and alcohols, with limited solubility in water and nonpolar media. While quantitative data for the mono-bromo compound is scarce, data from its di-bromo analogue provides a useful framework for estimating its behavior. For precise applications, the experimental determination of solubility using a robust method like the isothermal shake-flask protocol is essential. Finally, paramount importance must be given to safety, particularly the potential for hazardous incompatibilities with certain organic solvents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H7BrN2O2 | CID 9964414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (7072-23-3) for sale [vulcanchem.com]

- 4. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]

- 5. 1,3-Dibromo-5,5-dimethylhydantoin CAS#: 77-48-5 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DBDMH - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-bromo Hydantoins

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromo hydantoins represent a pivotal class of reagents in modern organic synthesis and drug development. Their unique structural features impart a versatile reactivity profile, rendering them highly effective as brominating and oxidizing agents. This guide provides a comprehensive exploration of the physical and chemical properties of N-bromo hydantoins, with a particular focus on their application in synthetic chemistry and their relevance to the pharmaceutical industry. We will delve into their stability, solubility, and reactivity, offering field-proven insights into experimental design and execution. This document is intended to serve as a technical resource for researchers and professionals seeking to leverage the full potential of these powerful chemical entities.

Introduction: The Hydantoin Scaffold and the Role of N-Bromination

The hydantoin ring system, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs such as the anticonvulsant phenytoin and the antibiotic nitrofurantoin.[1][2] The synthetic accessibility of the hydantoin core and the ease with which its substituent sites can be modified have made it an attractive template for drug design.[1][3]

N-bromination of the hydantoin nitrogen atom dramatically alters the molecule's electronic properties, transforming it into a potent electrophilic bromine source. This modification is key to the utility of N-bromo hydantoins as versatile reagents in a wide array of chemical transformations. Compounds such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have emerged as cost-effective and highly efficient alternatives to other brominating agents like N-bromosuccinimide (NBS).[4][5]

Physical Properties of N-bromo Hydantoins: A Comparative Analysis

The physical properties of N-bromo hydantoins are critical determinants of their handling, storage, and application in various reaction media. A thorough understanding of these characteristics is essential for optimizing experimental protocols and ensuring safe laboratory practices.

Appearance and Stability

N-bromo hydantoins are typically white to off-white crystalline solids.[6] Their stability is a key consideration for storage and handling. While generally stable under normal conditions, they can be sensitive to moisture, light, and prolonged exposure to heat.[5] Decomposition can lead to the release of bromine, which may be observed as a brownish discoloration of the solid.[6] Therefore, it is recommended to store these reagents in cool, dark, and dry conditions.[5]

Melting Point

The melting points of N-bromo hydantoins can vary depending on the substituents on the hydantoin ring. For instance, 1,3-dibromo-5,5-dimethylhydantoin has a reported melting point in the range of 186-190°C.[7] It is important to note that some N-bromo compounds may decompose at or near their melting point.[6]

Solubility

The solubility of N-bromo hydantoins is a crucial factor in selecting appropriate solvents for reactions. A summary of the solubility of a related and widely used N-bromo compound, N-bromosuccinimide (NBS), is provided below to offer a general understanding.

| Solvent | Solubility ( g/100 g of solvent at 25 °C) |

| Water | 1.47 |

| Acetone | 14.40 |

| Glacial Acetic Acid | 3.10 |

| tert-Butanol | 0.73 |

| Carbon Tetrachloride | 0.02 |

| Hexane | 0.006 |

| Data for N-bromosuccinimide (NBS)[6] |

As indicated in the table, N-bromo compounds often exhibit good solubility in polar aprotic solvents like acetone and are sparingly soluble in nonpolar solvents such as hexane.[6] This solubility profile allows for their use in a diverse range of reaction conditions.

Chemical Properties and Reactivity: The Heart of Their Synthetic Utility

The chemical reactivity of N-bromo hydantoins is dominated by the electrophilic nature of the bromine atom attached to the nitrogen. This polarized N-Br bond is the source of their efficacy as brominating and oxidizing agents.

Electrophilic Bromination

N-bromo hydantoins are excellent reagents for the electrophilic bromination of a wide variety of organic substrates. The positively polarized bromine atom readily reacts with electron-rich species.[5]

One of the most common applications of N-bromo hydantoins is the dibromination of alkenes. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can efficiently dibrominate various alkenes under mild conditions, often without the need for a catalyst.[4]

Activated aromatic rings, such as phenols and anilines, are readily brominated by N-bromo hydantoins.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism. Even less reactive aromatic compounds can be brominated under appropriate conditions.[9]

Radical Bromination

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under photochemical conditions, N-bromo hydantoins can serve as a source of bromine radicals.[10][11] This reactivity is particularly useful for the selective bromination of allylic and benzylic positions.[8][10] The key to this selectivity is maintaining a low concentration of molecular bromine, which is achieved by the slow, in-situ generation from the N-bromo hydantoin.[10]

Oxidation Reactions

Beyond their role as brominating agents, N-bromo hydantoins are also effective oxidizing agents.[9] They can be used for the oxidation of alcohols and thiols.[4] For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can oxidize various thiols to their corresponding disulfides under mild conditions.[4]

Analytical Characterization of N-bromo Hydantoins

Accurate characterization of N-bromo hydantoins is essential for quality control and for understanding their reactivity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of N-bromo hydantoins and assessing their purity. Isotope labeling studies, followed by NMR analysis, have been crucial in elucidating reaction mechanisms and metabolic pathways involving hydantoins.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the carbonyl groups of the hydantoin ring.[13]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[14]

-

UV-Visible Spectroscopy: This technique can be used for quantitative analysis, for example, in determining the concentration of a drug substance in a formulation.[15][16]

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of N-bromo hydantoins and their reaction products. Due to the high reactivity of N-bromo compounds, indirect methods are often developed. For instance, N-bromosuccinimide can be determined by reacting it to form a stable bromide ion, which is then quantified by ion chromatography.[17][18]

Applications in Drug Development

The hydantoin scaffold is a cornerstone in the development of various therapeutic agents.[1][3][19] N-bromo hydantoins serve as critical intermediates in the synthesis of these complex molecules. Their ability to selectively introduce bromine atoms allows for the construction of intricate molecular architectures and the diversification of compound libraries for structure-activity relationship (SAR) studies.[1] The controlled reactivity and ease of handling of N-bromo hydantoins make them valuable tools in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocols

Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Materials:

-

5,5-Dimethylhydantoin

-

Bromine

-

Sodium hydroxide solution

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve 5,5-dimethylhydantoin in a sodium hydroxide solution in a reaction vessel equipped with a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add bromine to the cooled solution with continuous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional hour.

-

Collect the precipitated product by filtration.

-

Wash the product with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Safety Precautions: Bromine is highly corrosive and toxic. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Allylic Bromination of Cyclohexene using DBDMH

Materials:

-

Cyclohexene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Carbon tetrachloride (or a safer alternative solvent)

-

Radical initiator (e.g., AIBN)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene in carbon tetrachloride.

-

Add DBDMH and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and maintain for the duration of the reaction (monitor by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the 5,5-dimethylhydantoin byproduct.

-

Wash the filtrate with a sodium bisulfite solution to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Conclusion

N-bromo hydantoins are a versatile and powerful class of reagents with significant applications in organic synthesis and drug development. Their favorable physical properties, combined with their predictable and selective chemical reactivity, make them indispensable tools for the modern chemist. This guide has provided a comprehensive overview of their core characteristics, from their physical stability and solubility to their mechanistic behavior in key chemical transformations. By understanding the principles outlined herein, researchers and drug development professionals can more effectively harness the synthetic potential of N-bromo hydantoins to advance their scientific endeavors.

References

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydantoin - Wikipedia [en.wikipedia.org]

- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 5. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 6. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fine Chemicals and Intermediates Manufacturers India,N Butyl Bromide,N Propyl Bromide,ISO Propyl Bromide,Ethyl Bromide,1.3 Dibromo,5.5 Dimethyl Hydantion [dwarkeshchemicals.com]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. openmedscience.com [openmedscience.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Electrophilic bromination mechanism of DBDMH

An In-Depth Technical Guide to the Electrophilic Bromination Mechanism of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Authored by: A Senior Application Scientist

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a versatile and highly efficient reagent for electrophilic bromination in organic synthesis. This technical guide provides a comprehensive exploration of the core mechanistic principles governing its reactivity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of DBDMH, offering insights into its dual electrophilic and radical pathways, the critical role of catalysts in directing reaction outcomes, and practical, field-proven experimental protocols. By synthesizing theoretical knowledge with actionable methodologies, this guide aims to empower chemists to leverage the full potential of DBDMH in their synthetic endeavors, ensuring both efficiency and selectivity.

Introduction: The Ascendancy of DBDMH in Modern Bromination Chemistry

The introduction of bromine atoms into molecular scaffolds is a fundamental transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Historically, elemental bromine (Br₂) and N-bromosuccinimide (NBS) have been the reagents of choice. However, DBDMH has steadily gained prominence as a superior alternative, offering significant advantages in terms of safety, stability, atom economy, and ease of handling.[1][2][3]

DBDMH is a white to pale yellow crystalline solid that is more stable and easier to handle than liquid bromine.[1][3] A key advantage of DBDMH lies in its possession of two bromine atoms per molecule, which leads to a lower required molar equivalent and reduced formation of byproducts compared to single-bromine donors like NBS.[2] The byproduct of DBDMH, 5,5-dimethylhydantoin, is often less soluble, simplifying purification processes.[4]

This guide will dissect the mechanistic underpinnings of DBDMH's reactivity, providing a framework for understanding and predicting its behavior in diverse chemical environments.

The Dual Nature of DBDMH: Electrophilic vs. Radical Pathways

A central tenet of DBDMH chemistry is its capacity to function as a source of both electrophilic bromine ("Br⁺") and bromine radicals (Br•), with the prevailing mechanism dictated by the reaction conditions.[5]

-

Ionic (Electrophilic) Pathway: In the presence of polar solvents, acids, or electron-rich substrates, the nitrogen-bromine (N-Br) bonds in DBDMH become polarized. The nitrogen atom, being adjacent to two electron-withdrawing carbonyl groups, renders the bromine atoms electrophilic.[1] This polarization facilitates the attack of nucleophiles, such as activated aromatic rings or alkenes, in classic electrophilic substitution or addition reactions.

-

Radical Pathway: Under non-polar conditions, often initiated by light, heat, or a radical initiator (e.g., AIBN), the N-Br bond can undergo homolytic cleavage to generate a bromine radical. This pathway is characteristic of Wohl-Ziegler type reactions, such as the bromination of allylic and benzylic positions.[1][6]

The following diagram illustrates the divergent mechanistic possibilities originating from the DBDMH molecule.

Caption: Dual mechanistic pathways of DBDMH in organic synthesis.

The Core Mechanism: Generation of the Active Brominating Species

While the concept of a free "Br⁺" cation is a useful formalism, the mechanism of electrophilic bromination with DBDMH is more nuanced. The reaction is often initiated by the interaction of DBDMH with a catalyst or the substrate itself.

Catalyst-Free Electrophilic Bromination of Alkenes

DBDMH can directly effect the 1,2-dibromination of alkenes under mild, catalyst-free conditions.[5][7][8][9] The reaction is believed to proceed through a mechanism involving the initial electrophilic attack of a polarized bromine atom from DBDMH on the alkene π-bond, forming a bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (or the monobrominated hydantoin anion) completes the anti-addition.

Caption: Workflow for catalyst-free alkene dibromination with DBDMH.

The Role of Acid Catalysis in Aromatic Bromination

For the bromination of aromatic compounds, particularly those that are not highly activated, an acid catalyst is often employed to enhance the electrophilicity of the bromine atom. The choice between a Brønsted acid and a Lewis acid can profoundly influence the reaction's regioselectivity.[1][10]

-

Brønsted Acid Catalysis: A Brønsted acid, such as trifluoromethanesulfonic acid, protonates one of the carbonyl oxygens of DBDMH.[1][10] This protonation increases the electron-withdrawing nature of the hydantoin ring, further polarizing the N-Br bond and making the bromine atom a more potent electrophile for Friedel-Crafts type aromatic substitution.[1][10]

-

Lewis Acid Catalysis: Lewis acids, such as zirconium(IV) chloride (ZrCl₄), can coordinate to the carbonyl oxygen of DBDMH, similarly enhancing the electrophilicity of the bromine.[10] However, intriguingly, Lewis acids have also been shown to promote radical pathways, leading to benzylic bromination over aromatic ring bromination.[1][6][10] This suggests that the Lewis acid can facilitate the homolytic cleavage of the N-Br bond.[10]

The selective nature of the catalyst is a powerful tool for directing the outcome of the bromination reaction.

| Catalyst Type | Predominant Mechanism | Preferred Substrate Position |

| Brønsted Acid | Electrophilic Aromatic Substitution | Aromatic Ring |

| Lewis Acid | Radical Chain Reaction | Benzylic Position |

| Table 1: Catalyst-Dependent Selectivity in DBDMH Bromination of Alkylarenes.[1][10] |

Experimental Protocols: Field-Proven Methodologies

The translation of mechanistic understanding into practical application is paramount. The following protocols are presented as self-validating systems, incorporating best practices for achieving high yields and selectivity.

Protocol 1: Ortho-Selective Monobromination of Phenols